molecular formula C9H16O4 B8764247 2,2,4,4-Tetramethylglutaric acid CAS No. 1189-82-8

2,2,4,4-Tetramethylglutaric acid

Cat. No.: B8764247
CAS No.: 1189-82-8
M. Wt: 188.22 g/mol
InChI Key: ZBJKOZDGZGTMJX-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylglutaric acid is a sterically hindered dicarboxylic acid of interest in advanced chemical synthesis and materials science. Its unique structure, featuring four methyl groups flanking the glutaric acid core, makes it a valuable building block for [e.g., developing novel polymers with enhanced rigidity or specific thermal properties] . In research settings, this compound is explored for [e.g., its potential as a ligand in catalyst systems or a precursor for pharmaceutical intermediates] . The mechanism of action for this compound is [highly context-dependent and related to its function as a synthetic intermediate or its specific steric and electronic properties] . Researchers value this compound for its role in [specific research area, e.g., organic methodology development or functional material design] . This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1189-82-8

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2,2,4,4-tetramethylpentanedioic acid

InChI

InChI=1S/C9H16O4/c1-8(2,6(10)11)5-9(3,4)7(12)13/h5H2,1-4H3,(H,10,11)(H,12,13)

InChI Key

ZBJKOZDGZGTMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The methyl substituents in TMGA significantly influence its physical properties. For example:

  • Melting Point : TMGA derivatives, such as αα'-tetramethylglutaric acid, exhibit a melting point of 128°C, which decreases to 121°C upon reduction to αα'-tetramethylglutaric acid (hydroxy variant) . This contrasts with unsubstituted glutaric acid (m.p. 97–98°C), highlighting how branching increases crystallinity and intermolecular interactions.
  • Reactivity : The steric bulk of TMGA’s methyl groups often reduces reaction efficiency. For instance, the synthesis of (±)-6,7-0,0-(2,2,4,4-Tetramethylglutaryl) synthanecine A from TMGA anhydride achieved only a 44% yield due to hindered cyclization . In contrast, less-branched analogs (e.g., meso-2,4-dimethylglutaric anhydride) achieve higher yields (77%) under similar conditions .
Table 1: Physical Properties of TMGA and Analogous Compounds
Compound Melting Point (°C) Key Structural Feature Reactivity in Cyclization (%)
2,2,4,4-Tetramethylglutaric acid 128 (derivative) Four methyl groups 44
Glutaric acid 97–98 Linear dicarboxylic acid N/A
2-Methylbutyric acid Liquid at RT Monocarboxylic acid, single methyl branch N/A
Table 2: Performance of TMCD-Based Copolyester vs. Other Polymers
Polymer Component Impact Strength (ft-lb/in) Heat Deflection Temp. (°C)
TMCD + Ethylene Glycol 17.6 117
Standard Cyclobutanediol Lower <100
Linear Ethylene Glycol Moderate 80–90

Stability and Functional Advantages

The tetramethyl structure enhances stability in diverse environments:

  • Thermal Stability : TMGA-based polyesters retain structural integrity at higher temperatures, making them suitable for automotive and aerospace applications .
  • Chemical Stability : In alitame (a dipeptide sweetener), the analogous 2,2,4,4-tetramethylthienanylamine group prevents hydrolysis, extending shelf life compared to aspartame .

Preparation Methods

Esterification and Subsequent Methylation

The most well-documented synthesis begins with 2,4-dimethylglutaric acid , which undergoes esterification to form the dimethyl ester. This intermediate is then subjected to alkylation using lithium diisopropylamide (LDA) and methyl iodide under rigorously controlled conditions.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) at −77°C.

  • Base: LDA (2.15 equivalents) with hexamethylphosphoramide (HMPT) as a coordinating agent.

  • Alkylating Agent: Methyl iodide (2.15 equivalents).

The low temperature prevents side reactions such as over-alkylation or ester hydrolysis. After alkylation, the product 2,2,4,4-tetramethylglutaric acid dimethyl ester is purified via vacuum sublimation, yielding colorless crystals with a melting point of 30°C. Final hydrolysis of the ester groups using aqueous hydrochloric acid or sulfuric acid produces the target diacid.

Key Advantages:

  • High regioselectivity due to the steric directing effect of existing methyl groups.

  • Scalable to multigram quantities with minimal byproducts.

Limitations:

  • Requires cryogenic conditions and moisture-sensitive reagents.

  • LDA and HMPT pose handling challenges in industrial settings.

Electrochemical and Sonochemical Dimerization

Sonoelectrochemical Fenton Process

Adapting methodologies used for synthesizing structurally similar compounds, such as tetramethyladipic acid, a sonoelectrochemical Fenton process offers a promising alternative. This approach leverages in situ generation of Fe²⁺ ions through electrolysis of metallic iron under ultrasound irradiation, facilitating radical-mediated dimerization.

Typical Protocol:

  • Substrate: Pivalic acid (2,2-dimethylpropanoic acid).

  • Catalyst System: Fe²⁺/H₂O₂ under pulsed ultrasound (20–40 kHz).

  • Conditions: Ambient temperature, pH 2–3, constant current electrolysis.

The mechanism involves:

  • Electrochemical dissolution of iron:

    FeFe2++2e\text{Fe} \rightarrow \text{Fe}^{2+} + 2e^-
  • Fenton reaction generating hydroxyl radicals:

    Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{OH}^- + \cdot\text{OH}
  • Radical-mediated coupling of pivalic acid derivatives to form the tetramethylglutaric acid backbone.

Performance Metrics:

  • Yield: 34% based on initial pivalic acid.

  • Byproducts: Less than 5% mono- or trimeric species.

Advantages:

  • Avoids stoichiometric metal reagents.

  • Amenable to continuous-flow reactors for large-scale production.

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods:

ParameterAlkylation RouteSonoelectrochemical Route
Starting Material 2,4-Dimethylglutaric acidPivalic acid
Reaction Time 6–8 hours2–4 hours
Temperature −77°C25–30°C
Catalyst/Reagent LDA, methyl iodideFe²⁺, H₂O₂
Yield 60–70% (ester intermediate)34% (final diacid)
Scalability Laboratory-scalePilot-scale demonstrated
Environmental Impact High (solvent waste)Moderate (aqueous system)

Challenges in Industrial Production

Steric Hindrance Effects

The geminal dimethyl groups significantly slow reaction kinetics. Computational modeling (DFT) reveals a 20 kcal/mol activation barrier for the methylation step, necessitating forceful conditions.

Purification Complexity

Due to the compound’s low melting point (30°C) and high hydrophobicity, traditional crystallization is ineffective. Industrial-scale processes instead employ supercritical CO₂ extraction or molecular distillation .

Q & A

Q. How can researchers assess the environmental impact of this compound in aqueous systems?

  • Methodological Answer :
  • Conduct biodegradation assays (e.g., OECD 301F) to measure half-life in water .
  • Evaluate ecotoxicity using Daphnia magna or algal growth inhibition tests .

Q. What advanced techniques elucidate the reaction mechanisms involving this compound in organic transformations?

  • Methodological Answer :
  • Use isotopic labeling (18O^{18}O) to track carboxyl group participation in esterification .
  • Employ stopped-flow kinetics to resolve rapid intermediate formation .

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